Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Overview
Description
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is a complex organic compound with a unique structure that includes an indoline core, an ethoxy group, and a phenylmethylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indoline derivative with an ethoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenylmethylene groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
p-Toluenesulfonic acid, sodium hydroxide.Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indoline derivatives with varying substituents, such as:
- Methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
- Methyl (Z)-1-acetyl-3-(propoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
Uniqueness
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, for instance, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Biological Activity
Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate, a compound with the CAS number 1027407-75-5, is an indoline derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C21H19NO5
Molecular Weight: 365.38 g/mol
IUPAC Name: methyl (3Z)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate
CAS Number: 1027407-75-5
The compound features an indoline core, an ethoxy group, and a phenylmethylene moiety, which contribute to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation of an indoline derivative with ethoxybenzaldehyde under acidic or basic conditions. Common solvents include ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide enhancing the reaction efficiency. Industrially, optimized synthetic routes and purification methods such as recrystallization are employed to achieve high yield and purity .
The compound's biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. For instance, it has shown potential as a microtubule-destabilizing agent, which is significant in cancer treatment .
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties:
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | Similar Indoline Derivative | Moderate anticancer activity |
Methyl (Z)-1-acetyl-3-(propoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | Similar Indoline Derivative | Lower efficacy compared to the target compound |
This compound stands out due to its unique functional groups that enhance solubility and reactivity compared to other derivatives .
Case Studies
A recent study highlighted the synthesis and evaluation of several derivatives of the indoline scaffold for their anticancer properties. Among these compounds, those structurally similar to this compound were found to have varying degrees of activity against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Properties
IUPAC Name |
methyl (3Z)-1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3/b19-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLGYOTXIPMWNZ-HNENSFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\1/C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027407-75-5 | |
Record name | Methyl (Z)-1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027407755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL (Z)-1-ACETYL-3-(ETHOXY(PHENYL)METHYLENE)-2-OXOINDOLINE-6-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y6VB7RMC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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